![molecular formula C20H31N3OS B2523037 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034242-41-4](/img/structure/B2523037.png)
1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Scientific Research Applications
Formation of Azatricyclic Structures
This compound can undergo an intramolecular Friedel–Crafts reaction in trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .
Synthesis of Benzomorphan Analogs
The compound can be transformed into benzomorphan analogs through a Friedel–Crafts reaction that is catalyzed by trifluoromethanesulfonic acid . These analogs have found medicinal uses as analgesic drugs .
Development of Opiate Alkaloids
There is a continuing interest among organic chemists in developing more potent analogs of opiate alkaloids, which would lack the side effects typical for this family of drugs . This compound could potentially be used in such developments.
Synthesis of Tetrahydro-4H-thiopyran-4-ones
Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . This compound could potentially be used in the synthesis of these reagents.
Antitumor Activity
Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor activity . Therefore, this compound could potentially be used in the development of new antitumor drugs.
Antibacterial Activity
Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial drugs.
Antiparasitic Activity
Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antiparasitic activity . This suggests that the compound could potentially be used in the development of new antiparasitic drugs.
Antifungal Activity
Derivatives of tetrahydro-4H-thiopyran-4-ones have shown antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.
Mechanism of Action
Target of Action
Compounds with similar structures have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity . They have also shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Mode of Action
This interaction could potentially inhibit the activity of the targets, resulting in the observed antitumor, antibacterial, antiparasitic, and antifungal effects .
Biochemical Pathways
Given its potential inhibitory effects on phosphodiesterase and β-secretase bace1 , it can be hypothesized that the compound may influence pathways related to these enzymes.
Result of Action
Based on its potential antitumor, antibacterial, antiparasitic, and antifungal effects , it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain contexts.
properties
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c24-20(21-11-6-17-4-2-1-3-5-17)22-16-18-7-12-23(13-8-18)19-9-14-25-15-10-19/h1-5,18-19H,6-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRRHUUYGCSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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